1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
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Overview
Description
1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur sources.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or sulfuryl chloride to introduce the chlorine atom at the desired position.
Click Chemistry: The final step involves the use of click chemistry to form the triazole ring. This is achieved by reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 1-[(3-Methylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
- 1-[(3-Fluorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Uniqueness
1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C7H7ClN4S |
---|---|
Molecular Weight |
214.68 g/mol |
IUPAC Name |
1-[(3-chlorothiophen-2-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-5-1-2-13-6(5)3-12-4-7(9)10-11-12/h1-2,4H,3,9H2 |
InChI Key |
CQLUMBMJJVLQPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)CN2C=C(N=N2)N |
Origin of Product |
United States |
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